Palmitoyl Tripeptide-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

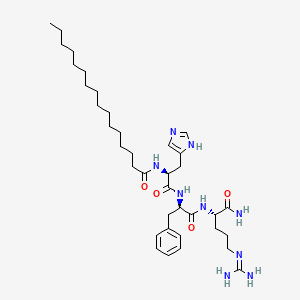

N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61N9O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-33(47)44-32(25-29-26-41-27-43-29)36(50)46-31(24-28-19-15-14-16-20-28)35(49)45-30(34(38)48)21-18-23-42-37(39)40/h14-16,19-20,26-27,30-32H,2-13,17-18,21-25H2,1H3,(H2,38,48)(H,41,43)(H,44,47)(H,45,49)(H,46,50)(H4,39,40,42)/t30-,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHUVOTYPRYBNG-QAXCHELISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61N9O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936544-53-5 | |

| Record name | Palmitoyl tripeptide-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936544535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMITOYL TRIPEPTIDE-8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55HZC7YQA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palmitoyl Tripeptide-8: A Deep Dive into its Mechanism of Action in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-8 (B12368591) is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its potent anti-inflammatory and soothing properties. This technical guide provides a comprehensive overview of the core mechanisms through which Palmitoyl Tripeptide-8 modulates skin inflammation. It delves into its biomimetic origins, its interaction with key cellular receptors, and its subsequent influence on inflammatory signaling cascades. This document summarizes quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the molecular pathways and experimental workflows involved.

Introduction

Skin inflammation is a complex biological response to a variety of external and internal stimuli, including UV radiation, chemical irritants, and immune reactions. A key aspect of skin sensitivity and inflammatory conditions is the interplay between the nervous and immune systems, often referred to as neurogenic inflammation.[1] this compound, a biomimetic peptide derived from pro-opiomelanocortin (POMC), has emerged as a promising agent in mitigating these inflammatory processes.[1][2] Comprised of the amino acids arginine, histidine, and phenylalanine attached to palmitic acid, this lipopeptide is designed for enhanced skin penetration and bioavailability.[2][3] Its mechanism of action is multifaceted, primarily involving the modulation of the melanocortin 1 receptor (MC1-R) and the inhibition of substance P-induced inflammatory cascades.[2][4]

Core Mechanisms of Action

Interaction with Melanocortin 1 Receptor (MC1-R)

This compound acts as a biomimetic of α-melanocyte-stimulating hormone (α-MSH), a natural anti-inflammatory neuropeptide derived from POMC.[2][4] It competitively binds to the MC1-R on various skin cells, including keratinocytes.[2] This binding initiates a signaling cascade that downregulates the production of pro-inflammatory cytokines.

dot

Figure 1: this compound Signaling via MC1-R.

Attenuation of Neurogenic Inflammation: Inhibition of Substance P Pathway

Neurogenic inflammation is driven by the release of neuropeptides from sensory nerve endings, with Substance P (SP) being a primary mediator.[4] SP binds to its receptor, neurokinin-1 receptor (NK-1R), on keratinocytes and fibroblasts, triggering a cascade of inflammatory events.[5] this compound effectively counteracts these effects.[2][4]

dot

Figure 2: Inhibition of the Substance P Inflammatory Pathway.

Quantitative Data on Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro, ex vivo, and in vivo studies.

| Parameter | Experimental Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| IL-8 Production | Human Keratinocytes | UVB Irradiation | 10⁻⁷ M | -32% | [4] |

| IL-8 Production | Human Fibroblasts | IL-1 | 10⁻⁷ M | -64% | [4] |

| Vasodilation (Size) | Human Skin Explants | Substance P | Not Specified | -51% | [4] |

| Edema | Human Skin Explants | Substance P | Not Specified | -60% | [4] |

| Skin Temperature Increase | Human Volunteers | 0.5% SDS | Not Specified | -78% | [4] |

Experimental Protocols

In Vitro Inhibition of IL-8 Production in UVB-Irradiated Keratinocytes

dot

Figure 3: Workflow for In Vitro IL-8 Production Assay.

Methodology:

-

Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media until they reach a desired confluency.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified duration.

-

UVB Irradiation: The culture medium is removed, and the cells are exposed to a controlled dose of UVB radiation.

-

Post-Irradiation Incubation: Fresh medium (containing the respective treatments) is added, and the cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.

-

Quantification: The cell culture supernatant is collected, and the concentration of IL-8 is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Ex Vivo Model of Neurogenic Inflammation

dot

Figure 4: Workflow for Ex Vivo Neurogenic Inflammation Model.

Methodology:

-

Tissue Preparation: Full-thickness human skin explants are obtained and maintained in a culture medium.

-

Treatment: A formulation containing this compound or a placebo is topically applied to the epidermal surface of the skin explants.

-

Inflammation Induction: Substance P is added to the culture medium to induce neurogenic inflammation.

-

Incubation: The explants are incubated for a specific duration to allow for the inflammatory response to develop.

-

Analysis: The skin explants are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). Vasodilation is quantified by measuring the diameter of blood vessels in the dermis, and edema is assessed by observing the separation of collagen bundles.

In Vivo Clinical Assessment of Soothing Effect

dot

Figure 5: Workflow for In Vivo Soothing Effect Assessment.

Methodology:

-

Volunteer Recruitment: A cohort of human volunteers is recruited for the study.

-

Baseline Measurements: Baseline skin parameters, such as skin surface temperature, are measured using non-invasive techniques like thermovision.

-

Irritation Induction: A standardized chemical irritant, such as a 0.5% sodium dodecyl sulfate (B86663) (SDS) solution, is applied to a defined area of the skin to induce a localized inflammatory response.

-

Treatment: A formulation containing this compound or a placebo is applied to the irritated area.

-

Follow-up Measurements: Skin parameters are measured at various time points after treatment to assess the soothing and anti-inflammatory effects.

-

Data Analysis: The data is analyzed to determine the statistical significance of the reduction in inflammatory markers (e.g., temperature) in the treated group compared to the placebo group.

Conclusion

This compound demonstrates a robust and multi-pronged mechanism of action in mitigating skin inflammation. By acting as an antagonist to the pro-inflammatory cascades initiated by both external stimuli (via MC1-R modulation) and internal neurogenic signals (via inhibition of the Substance P pathway), it effectively reduces the cardinal signs of inflammation such as redness and swelling.[2][4] The quantitative data from in vitro, ex vivo, and in vivo studies provide compelling evidence for its efficacy.[4] For researchers and drug development professionals, this compound represents a well-defined and potent active ingredient for the development of advanced skincare formulations aimed at managing sensitive and inflamed skin conditions. Further research could focus on elucidating the precise downstream signaling effectors of its MC1-R interaction in keratinocytes and further exploring its potential in various inflammatory dermatoses.

References

- 1. Substance P induction of murine keratinocyte PAM 212 interleukin 1 production is mediated by the neurokinin 2 receptor (NK-2R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 3. This compound in skincare, What is? | Lesielle [lesielle.com]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. Substance P and keratinocyte activation markers: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The α-MSH Biomimetic Activity of Palmitoyl Tripeptide-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-8 (B12368591) is a synthetic lipopeptide that exhibits biomimetic properties of the endogenous anti-inflammatory peptide, α-melanocyte-stimulating hormone (α-MSH). By interacting with the melanocortin 1 receptor (MC1-R), Palmitoyl Tripeptide-8 modulates inflammatory responses, particularly in the skin. This technical guide provides an in-depth analysis of the a-MSH biomimetic activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, immunology, and drug development.

Introduction

Chronic inflammation is a key pathological feature of numerous skin conditions, including atopic dermatitis, rosacea, and psoriasis. The neuro-immuno-cutaneous system plays a crucial role in orchestrating inflammatory responses in the skin. A key endogenous regulator of skin inflammation is α-melanocyte-stimulating hormone (α-MSH), a peptide derived from pro-opiomelanocortin (POMC)[1][2]. α-MSH exerts its anti-inflammatory effects primarily through its interaction with the melanocortin 1 receptor (MC1-R), a G-protein coupled receptor (GPCR) expressed on various skin cells, including keratinocytes, melanocytes, and fibroblasts.

This compound is a synthetic peptide comprised of arginine, histidine, and phenylalanine, conjugated to palmitic acid[3]. The addition of the palmitoyl group enhances its lipophilicity and skin penetration. This lipopeptide is designed to mimic the anti-inflammatory properties of α-MSH by targeting the MC1-R.

Mechanism of Action: a-MSH Biomimicry

This compound functions as a biomimetic of α-MSH, interacting with the MC1-R to modulate downstream signaling pathways involved in inflammation. The prevailing mechanism suggests that this compound acts as a competitive inhibitor or a biased agonist at the MC1-R, effectively reducing the pro-inflammatory signaling cascades triggered by various stimuli[1].

Interaction with the Melanocortin 1 Receptor (MC1-R)

The primary molecular target of this compound is the MC1-R. While some sources describe it as a competitive inhibitor that blocks the binding of α-MSH, others allude to it having agonistic activity, similar to α-MSH, but with a more pronounced anti-inflammatory effect and reduced melanogenic activity[1][2]. This suggests it may act as a biased agonist, selectively activating anti-inflammatory pathways downstream of the receptor.

Modulation of Pro-inflammatory Cytokine Production

A key consequence of this compound's interaction with MC1-R is the downregulation of pro-inflammatory cytokine production. It has been demonstrated to significantly inhibit the release of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli such as ultraviolet (UV) radiation and interleukin-1 (IL-1)[1][4].

Attenuation of Neurogenic Inflammation

This compound has also been shown to counteract the effects of substance P, a neuropeptide involved in neurogenic inflammation. Substance P can induce vasodilation and increase vascular permeability, leading to erythema (redness) and edema (swelling)[4]. By mitigating the effects of substance P, this compound helps to soothe irritated skin and reduce the visible signs of neurogenic inflammation.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

| Cell Type | Inflammatory Stimulus | This compound Concentration | Cytokine | Percent Inhibition | Reference |

| Human Keratinocytes (NCTC 2544) | UVB Radiation (230 mJ/cm²) | 10⁻⁷ M | IL-8 | -32% | [4] |

| Human Fibroblasts | Interleukin-1 (IL-1) | 10⁻⁷ M | IL-8 | -64% | [4] |

Table 2: Effects on Neurogenic Inflammation

| Experimental Model | Inflammatory Stimulus | This compound Treatment | Parameter Measured | Percent Inhibition | Reference |

| Human Skin Explants | Substance P | Topical Application | Vasodilation (vessel size) | -51% | [4] |

| Human Skin Explants | Substance P | Topical Application | Edema | -60% | [4] |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways downstream of the MC1-R.

MC1-R Signaling Cascade

MC1-R is a Gs-protein coupled receptor. Upon binding of an agonist like α-MSH, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). While this pathway is primarily associated with melanogenesis, its modulation by this compound appears to favor anti-inflammatory outcomes.

Inhibition of Pro-inflammatory Pathways

The binding of this compound to MC1-R leads to the downstream inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. While direct evidence for this compound's effect on NF-κB is still emerging, the inhibition of TNF-α and IL-8, both of which are regulated by NF-κB, strongly suggests its involvement.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's a-MSH biomimetic activity.

In Vitro IL-8 Inhibition Assay in UVB-Irradiated Keratinocytes

-

Cell Line: Human keratinocytes (e.g., NCTC 2544).

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Procedure:

-

Seed keratinocytes in 24-well plates and grow to confluence.

-

Wash cells with phosphate-buffered saline (PBS).

-

Irradiate cells with UVB (230 mJ/cm²).

-

Immediately after irradiation, add fresh culture medium containing this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M) or a positive control (e.g., α-MSH at 10⁻¹¹ M).

-

Incubate for 24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the UVB-irradiated control without treatment.

In Vitro IL-8 Inhibition Assay in IL-1-Stimulated Fibroblasts

-

Cell Line: Human dermal fibroblasts.

-

Culture Conditions: Similar to keratinocytes.

-

Experimental Procedure:

-

Seed fibroblasts in 24-well plates and grow to confluence.

-

Replace the culture medium with fresh medium containing a pro-inflammatory stimulus, such as IL-1α or IL-1β (e.g., 10 ng/mL).

-

Concurrently, add this compound at various concentrations.

-

Incubate for 24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-8 using an ELISA kit.

-

-

Data Analysis: Determine the dose-dependent inhibition of IL-8 production by this compound.

Ex Vivo Substance P-Induced Vasodilation and Edema Assay

-

Tissue Model: Human skin explants obtained from cosmetic surgery.

-

Experimental Procedure:

-

Place skin explants in a culture medium.

-

Topically apply a solution of Substance P (e.g., 10⁻⁵ M) to induce an inflammatory response.

-

In parallel, treat a set of explants with Substance P and this compound.

-

Incubate for a defined period (e.g., 24 hours).

-

Fix the skin explants in formalin and embed in paraffin.

-

Prepare histological sections and stain with Hematoxylin and Eosin (H&E).

-

-

Data Analysis:

-

Vasodilation: Quantify the number and size of dilated blood vessels in the upper dermis using image analysis software.

-

Edema: Assess the extent of edema by measuring the spaces between collagen bundles in the dermis.

-

Conclusion

This compound demonstrates significant a-MSH biomimetic activity, primarily through its interaction with the MC1-R. This interaction leads to the potent inhibition of pro-inflammatory cytokine production and the attenuation of neurogenic inflammation. The available quantitative data and mechanistic insights support its role as a valuable agent for managing inflammatory skin conditions. Further research to elucidate the precise binding kinetics (Ki) to MC1-R and to explore its effects on a broader range of inflammatory mediators will provide a more complete understanding of its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel anti-inflammatory peptides.

References

- 1. This compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 2. Neutrazen™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound in skincare, What is? | Lesielle [lesielle.com]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

In-Vitro Anti-inflammatory Effects of Palmitoyl Tripeptide-8: A Technical Guide

Abstract

Palmitoyl Tripeptide-8 (B12368591) is a synthetic, fatty acid-modified tripeptide composed of arginine, histidine, and phenylalanine.[1] As a biomimetic lipopeptide derived from proopiomelanocortin (POMC), it is engineered to modulate the skin's response to inflammatory triggers.[2][3] This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory properties of Palmitoyl Tripeptide-8, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The primary mechanism involves competitive antagonism at the melanocortin 1 receptor (MC1-R), which leads to a downstream reduction in the production of key pro-inflammatory cytokines.[3][4] Data from studies on keratinocytes, fibroblasts, and skin explants demonstrate its significant potential in mitigating inflammation induced by various stimuli, including UV radiation, inflammatory mediators, and neuropeptides. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and inflammatory pathway modulation.

Core Mechanism of Action: MC1-R Modulation

This compound exerts its primary anti-inflammatory effects by interacting with the melanocortin 1 receptor (MC1-R), a key modulator of cutaneous immune and inflammatory reactions.[3][4] It functions as a competitive inhibitor to the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), another derivative of POMC.[3][4] While α-MSH binding to MC1-R can upregulate inflammatory cytokines, this compound binds to the receptor with a comparable affinity but without significant melanogenic activity, leading to a downregulation of the inflammatory cascade.[3][4] This action is crucial for preventing the initiation and amplification of inflammatory signals in skin cells.

The binding of this compound to MC1-R is believed to modulate the Nuclear Factor κ-β (NF-κB) signaling pathway.[2] By inhibiting this pathway, the peptide effectively reduces the transcription and subsequent release of a host of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][5]

References

- 1. This compound in skincare, What is? | Lesielle [lesielle.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. Neutrazen™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 5. This compound - Creative Enzymes [creative-enzymes.com]

Palmitoyl Tripeptide-8: A Deep Dive into its Modulation of Cytokine Release

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Palmitoyl Tripeptide-8, a synthetic lipopeptide, has emerged as a significant modulator of inflammatory responses, particularly in the context of skin health. This technical guide provides a comprehensive overview of the mechanisms by which this compound regulates cytokine release, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Targeting the Nexus of Inflammation

This compound exerts its primary anti-inflammatory effects through two principal pathways: the Melanocortin 1 Receptor (MC1-R) signaling cascade and the inhibition of neurogenic inflammation mediated by Substance P.

Modulation of the Melanocortin 1 Receptor (MC1-R) Pathway

This compound acts as a competitive antagonist of the Melanocortin 1 Receptor (MC1-R), a key receptor involved in skin pigmentation and inflammation.[1] By binding to MC1-R, it blocks the binding of its natural ligand, α-melanocyte-stimulating hormone (α-MSH).[1] While α-MSH can have both pro- and anti-inflammatory effects, in certain inflammatory contexts, its binding to MC1-R can lead to the upregulation of pro-inflammatory cytokines.[1] this compound's antagonism of this interaction leads to a downstream reduction in the production of key inflammatory mediators.

The signaling cascade initiated by this compound's binding to MC1-R involves the modulation of the cyclic AMP (cAMP) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of MC1-R by agonists typically leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA). PKA, in turn, can inhibit the NF-κB pathway, a central regulator of inflammatory gene expression.[2][3] Specifically, PKA has been shown to inhibit the transactivation domain of the p65 subunit of NF-κB, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][4]

Caption: this compound's antagonistic action on the MC1-R pathway.

Counteracting Neurogenic Inflammation via Substance P Inhibition

Neurogenic inflammation is a key driver of skin sensitivity and is initiated by the release of neuropeptides, such as Substance P, from sensory nerve endings.[5] Substance P binds to its receptor, Neurokinin-1 Receptor (NK1R), on various skin cells, including keratinocytes and fibroblasts, triggering a signaling cascade that results in the release of pro-inflammatory cytokines and vasodilation.[4][6][7] This leads to the characteristic symptoms of inflammation, such as redness and swelling.[1]

This compound has been shown to mitigate the inflammatory effects induced by Substance P.[1] By interfering with the Substance P/NK1R signaling pathway, this compound helps to reduce the release of downstream inflammatory mediators, thereby calming the skin and reducing the visible signs of irritation.[1] The precise mechanism of this interference is still under investigation but is thought to involve modulation of the downstream signaling cascade that leads to NF-κB activation.[4][7]

Caption: this compound's interference with the Substance P signaling pathway.

Quantitative Data on Cytokine Inhibition

The efficacy of this compound in modulating cytokine release has been quantified in various in vitro and ex vivo models. The following tables summarize the key findings:

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Cell/Tissue Type | Stimulus | This compound Concentration | % Inhibition | Reference |

| IL-8 | Human Dermal Fibroblasts | IL-1α | 0.1 µM | 64% | [8][9] |

| IL-8 | Human Keratinocytes (NCTC 2544) | UVB (230 mJ/cm²) | 0.1 µM | 32% | [4] |

| TNF-α | Human Keratinocytes | Substance P (10⁻⁵ M) | Not Specified | Significant Reduction | [6] |

| IL-1α | Human Keratinocytes | Substance P (10⁻⁵ M) | Not Specified | Significant Reduction | [6] |

| IL-1β | Human Keratinocytes | Substance P (10⁻⁵ M) | Not Specified | Significant Reduction | [6] |

Table 2: Effects of this compound on Neurogenic Inflammation

| Parameter | Model | Stimulus | % Reduction | Reference |

| Vasodilation | Human Skin Explant | Substance P | 51% | [4] |

| Edema | Human Skin Explant | Substance P | 60% | [4] |

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Assay for IL-8 Release in Human Dermal Fibroblasts

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

Stimulation: Confluent fibroblast cultures are treated with IL-1α at a concentration range of 10⁻⁵ to 10⁻¹ ng/mL for 24 hours to induce IL-8 production.[8][9]

-

Treatment: this compound is co-incubated with the IL-1α stimulus at various concentrations (e.g., 0.1 µM).

-

Cytokine Quantification: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris. The concentration of IL-8 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8][11][12][13]

Caption: Experimental workflow for assessing IL-8 inhibition in fibroblasts.

Ex Vivo Assay for Neurogenic Inflammation in Human Skin Explants

-

Tissue Preparation: Full-thickness human skin explants are obtained from surgically discarded tissue. The explants are cultured at the air-liquid interface on a support grid or sterile gelatin sponge in a culture medium such as DMEM with supplements.[7][14][15]

-

Stimulation: To induce neurogenic inflammation, the skin explants are topically treated with Substance P.[16]

-

Treatment: this compound is applied topically to the skin explants prior to or concurrently with the Substance P stimulation.

-

Assessment of Vasodilation and Edema: Changes in vasodilation are assessed by histological analysis of the number and size of blood vessels in the dermis. Edema is evaluated by observing the spacing between collagen bundles in histological sections.[4]

-

Cytokine Analysis: The culture medium can be collected to measure the release of pro-inflammatory cytokines using ELISA.[17]

Caption: Experimental workflow for assessing neurogenic inflammation in skin explants.

Conclusion

This compound demonstrates a potent and multifaceted ability to modulate cytokine release, positioning it as a valuable ingredient for managing inflammatory skin conditions. Its dual action on the MC1-R and Substance P pathways provides a comprehensive approach to reducing inflammation triggered by both hormonal and neuronal stimuli. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development in the field of dermatology and cosmetic science. Further investigation into the dose-dependent effects on a wider range of cytokines and the precise molecular interactions within the signaling cascades will continue to elucidate the full therapeutic potential of this promising peptide.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Inhibition of the NF-kappaB transcriptional activity by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fn-test.com [fn-test.com]

- 4. This compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

- 5. Effects of tumor necrosis factor-alpha (TNF alpha) in epidermal keratinocytes revealed using global transcriptional profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P and keratinocyte activation markers: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 8. Frontiers | Dermal fibroblasts are the key sensors of aseptic skin inflammation through interleukin 1 release by lesioned keratinocytes [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Inhibition of the NF-κB transcriptional activity by protein kinase A | Semantic Scholar [semanticscholar.org]

- 15. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Physical and chemical properties of research-grade Palmitoyl Tripeptide-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-8 is a synthetic lipopeptide that has garnered significant interest in dermatological and cosmetic research for its potent anti-inflammatory and skin-soothing properties. This technical guide provides a comprehensive overview of the physical and chemical properties of research-grade this compound. It delves into its mechanism of action, focusing on its role in mitigating neurogenic inflammation through the modulation of key signaling pathways. Detailed methodologies for seminal experiments are provided to facilitate further research and development.

Introduction

Neurogenic inflammation is a key contributor to skin sensitivity, characterized by redness, swelling, and irritation. This inflammatory response is mediated by the release of neuropeptides, such as Substance P, from cutaneous nerve endings. This compound has emerged as a promising agent for managing the visible signs of neurogenic inflammation. By antagonizing the Melanocortin-1 Receptor (MC1-R) and downregulating the subsequent inflammatory cascade, this compound offers a targeted approach to skin calming and restoration of a normal sensitivity threshold. This guide serves as a technical resource for researchers and professionals in the field, providing essential data and protocols for the scientific investigation of this innovative peptide.

Physical and Chemical Properties

Research-grade this compound is a well-characterized molecule. Its physical and chemical properties are summarized in the table below, compiled from various technical data sheets and supplier information.[1][2][3][4][5]

| Property | Value |

| Chemical Name | This compound |

| INCI Name | This compound |

| CAS Number | 936544-53-5 |

| Molecular Formula | C37H61N9O4 |

| Molecular Weight | 695.94 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar solvents (e.g., ethanol, DMSO) |

| Melting Point | 195-198 °C |

| Purity (HPLC) | ≥98% |

| pH (in solution) | 5.0 - 7.0 |

| Storage | Store in a cool, dry, and dark place. Recommended at -20°C for long-term storage. |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by acting as a competitive antagonist of the Melanocortin-1 Receptor (MC1-R).[1][5] This action interrupts the inflammatory cascade initiated by stimuli such as UV radiation and Substance P.

MC1-R Antagonism and Downregulation of Pro-inflammatory Cytokines

Upon exposure to stressors like UVB radiation, keratinocytes and other skin cells release α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to MC1-R, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] this compound competitively binds to MC1-R, preventing the binding of α-MSH and thereby inhibiting the downstream production of these inflammatory mediators.[1][5]

Attenuation of Neurogenic Inflammation

Neurogenic inflammation is characterized by vasodilation and increased vascular permeability, largely mediated by the neuropeptide Substance P. Substance P, released from sensory nerve endings, induces the release of inflammatory mediators, leading to redness and swelling (edema).[6] this compound has been shown to reduce the effects of Substance P, thereby mitigating the visible signs of neurogenic inflammation.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's efficacy.

Measurement of IL-8 and TNF-α Release from Human Epidermal Keratinocytes

This protocol outlines the procedure for quantifying the inhibitory effect of this compound on UVB-induced IL-8 and TNF-α production in cultured human epidermal keratinocytes (HEK) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow:

Materials:

-

Human Epidermal Keratinocytes (HEK)

-

Keratinocyte Growth Medium (KGM)

-

This compound (research grade)

-

Phosphate-Buffered Saline (PBS)

-

UVB light source with a calibrated radiometer

-

Human IL-8 and TNF-α ELISA kits

-

Microplate reader

Procedure:

-

Cell Culture: Culture HEKs in KGM in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 70-80% confluency.

-

Pre-treatment: Replace the culture medium with fresh KGM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control. Incubate for 2 hours.

-

UVB Irradiation: Wash the cells with PBS. Irradiate the cells with a single dose of UVB (e.g., 100 mJ/cm²). Control wells should be sham-irradiated.

-

Incubation: Add fresh KGM (with or without this compound as per the experimental design) to the wells and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.

-

ELISA: Perform the IL-8 and TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[5][8][9] This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine.

-

Adding the standards and samples (supernatants) to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of IL-8 and TNF-α in the samples by comparing their absorbance to the standard curve. Determine the percentage inhibition of cytokine release by this compound compared to the UVB-irradiated vehicle control.

Assessment of Substance P-Induced Vasodilation and Edema in Ex Vivo Human Skin Explants

This protocol describes a method to evaluate the ability of this compound to counteract the effects of Substance P on vasodilation and edema in a human skin explant model.

Experimental Workflow:

Materials:

-

Fresh human skin obtained from cosmetic surgery (with appropriate ethical approval and consent)

-

Culture medium (e.g., DMEM with supplements)

-

Substance P

-

This compound

-

Formalin, paraffin, and other histology reagents

-

Hematoxylin and Eosin (H&E) stain

-

Microscope with imaging software

Procedure:

-

Skin Procurement and Preparation: Obtain fresh human skin and transport it to the laboratory in a sterile, nutrient-rich medium on ice. Prepare full-thickness skin explants (e.g., 8 mm punch biopsies).

-

Explant Culture: Place the skin explants in a 24-well plate containing culture medium at the air-liquid interface on a sterile support (e.g., a porous membrane or sterile gauze). Culture overnight in a humidified incubator at 37°C and 5% CO2.[10]

-

Treatment: Treat the explants with:

-

Vehicle control

-

Substance P (e.g., 10 µM)

-

This compound (e.g., 1 µM) + Substance P (10 µM)

-

This compound alone (1 µM)

-

-

Incubation: Incubate the treated explants for 24 hours.

-

Histological Processing: Fix the explants in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections.

-

Staining and Analysis: Stain the sections with H&E. Examine the sections under a microscope to assess vasodilation (by measuring the diameter of blood vessels in the dermis) and edema (by observing the separation of collagen fibers in the dermis). Quantify these changes using image analysis software.

Conclusion

This compound is a scientifically validated peptide with a clear mechanism of action in mitigating skin inflammation, particularly neurogenic inflammation. Its ability to antagonize the MC1-R and counteract the effects of Substance P makes it a valuable ingredient for products aimed at sensitive and reactive skin. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this innovative lipopeptide. The structured data and visual representations of its signaling pathways are intended to facilitate a deeper understanding and encourage further investigation into its applications in dermatology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. Substance P-induced vasodilatation is mediated by the neurokinin type 1 receptor but does not contribute to basal vascular tone in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An In Vitro Human Skin Test for Predicting Skin Sensitization and Adverse Immune Reactions to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

A Technical Guide to the Solubility and Stability of Palmitoyl Tripeptide-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-8, a synthetic lipopeptide, has garnered significant interest in dermatological and cosmetic research for its potent anti-inflammatory and soothing properties. Comprising the amino acid sequence Histidyl-D-Phenylalanyl-Arginine conjugated to palmitic acid, its efficacy and formulation are critically dependent on its solubility and stability characteristics. This technical guide provides an in-depth analysis of the solubility of Palmitoyl Tripeptide-8 in various solvents and its stability under different environmental conditions. It includes a summary of available quantitative data, detailed experimental protocols for solubility and stability assessment, and a visualization of its primary signaling pathway. This document aims to serve as a comprehensive resource for professionals engaged in the research, development, and formulation of products containing this compound.

Physicochemical Properties

This compound is a white to off-white powder. The addition of the palmitoyl group to the tripeptide enhances its lipophilicity, which is intended to improve its penetration through the skin barrier.[1]

Solubility Profile

The solubility of this compound is influenced by the presence of both a lipophilic palmitoyl chain and a hydrophilic peptide backbone. This amphiphilic nature dictates its solubility in different solvent systems.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | ≥ 5 mg/mL | [1] |

| Ethanol | Polar Protic | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][2] |

| Chloroform | Non-polar | Insoluble | [1] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (by analogy with Palmitoyl Tripeptide-1) | |

| Propylene (B89431) Glycol | Polar Protic | Likely soluble (inferred, no specific data) | |

| Isopropyl Myristate | Non-polar Ester | Likely poorly soluble (inferred, no specific data) |

Note: The solubility in cosmetic solvents like propylene glycol and isopropyl myristate is inferred based on the general properties of lipopeptides and has not been quantitatively reported in the reviewed literature.

One source suggests that the palmitoyl modification renders the peptide soluble in both oil and water, which is advantageous for incorporating it into various cosmetic formulations.[3]

Stability Profile

The stability of this compound is crucial for ensuring its biological activity and shelf-life in formulations. Key factors affecting its stability include pH, temperature, and light exposure.

Table 2: Stability of this compound under Different Conditions

| Condition | Observation | Reference |

| pH | Stable at neutral pH (6.5 - 7.5). Hydrolyzes in acidic conditions. A study on other palmitoylated peptides showed stability in neutral (pH 7.4) and acidic (pH 4.0) buffers, but significant degradation at alkaline pH (8.0). | [1][4] |

| Temperature | Thermally stable with a melting point of 195–198°C. Decomposition occurs above 218°C. | [1] |

| Storage | Recommended storage is under refrigeration (2–8°C) under a dry, inert atmosphere (e.g., nitrogen) to prevent oxidation. Long-term storage at -20°C is also recommended. | [1][5][6] |

| Photostability | No specific data available on the photostability of this compound. |

Note: The conflicting information regarding pH stability highlights the need for formulation-specific stability testing. The instability of other palmitoylated peptides at pH 8.0 was attributed to depalmitoylation.[4]

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol provides a general framework for assessing the solubility of this compound in various solvents.

-

Preparation of Peptide Aliquots: Accurately weigh a small amount of lyophilized this compound powder (e.g., 1 mg) into several microcentrifuge tubes.

-

Solvent Addition: To each tube, add a precise volume of the test solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

-

Solubilization:

-

Assessment of Solubility:

-

Visual Inspection: A clear, particle-free solution indicates complete dissolution. A cloudy or hazy suspension or visible particles indicate partial or no solubility.

-

Spectrophotometric Analysis: For quantitative assessment, centrifuge the tube to pellet any undissolved peptide. Measure the absorbance of the supernatant at a relevant wavelength (e.g., 280 nm for the peptide backbone) and calculate the concentration using a standard curve.

-

-

Iterative Testing: If the peptide is insoluble at the initial concentration, perform serial dilutions with the same solvent to determine the approximate solubility limit.

Protocol for Assessing Peptide Stability

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be soluble and stable (e.g., a buffered aqueous solution at neutral pH).

-

Incubation under Stress Conditions:

-

pH Stability: Aliquot the stock solution into different buffer systems with a range of pH values (e.g., pH 4, 7, and 8). Incubate at a constant temperature (e.g., 37°C or 40°C).

-

Thermal Stability: Incubate aliquots of the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C, 50°C).

-

Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.

-

-

Time Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples from each condition.

-

Sample Quenching and Preparation: Immediately stop any degradation by freezing the sample or by adding a quenching agent if necessary. For analysis, it may be necessary to precipitate proteins or other interfering substances from the matrix.

-

Quantification of Intact Peptide: Analyze the samples using a stability-indicating analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate the intact peptide from its degradation products. The peak area of the intact peptide is used for quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method provides high specificity and sensitivity for quantifying the parent peptide and identifying its degradation products.[6][8]

-

-

Data Analysis: Plot the percentage of the remaining intact peptide against time for each condition to determine the degradation kinetics and half-life.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily by acting as a competitive antagonist of the Melanocortin 1 Receptor (MC1-R).[9][10] By blocking the binding of the endogenous agonist, α-Melanocyte-Stimulating Hormone (α-MSH), it prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[9][10]

Caption: Signaling pathway of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: General workflow for peptide stability testing.

Conclusion

This compound exhibits solubility in water and polar organic solvents, with limited solubility in non-polar solvents. Its stability is optimal at neutral pH and it is susceptible to degradation in acidic conditions, although some conflicting reports exist. For formulation development, it is imperative to conduct specific solubility and stability studies in the intended vehicle to ensure the bioavailability and efficacy of the peptide. The provided protocols and diagrams offer a foundational framework for researchers and formulators working with this promising active ingredient.

References

- 1. echemi.com [echemi.com]

- 2. This compound cas 936544-53-5 [pharm-intermediates.com]

- 3. This compound - Description [tiiips.com]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. abmole.com [abmole.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. This compound Cas No: 936544-53-5 at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]

- 10. This compound: Biological Functions, Mechanism of Action, Benefits and Applications in Skincare_Chemicalbook [chemicalbook.com]

Palmitoyl Tripeptide-8: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Tripeptide-8, a synthetic lipopeptide, has emerged as a significant modulator of skin inflammation. This technical guide provides an in-depth overview of its discovery, initial characterization, and mechanism of action. Through a synthesis of available data, this document details the quantitative effects of this compound on key inflammatory mediators and outlines the experimental protocols utilized in its initial assessment. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this peptide's biological activity.

Introduction

This compound is a synthetic peptide comprised of the amino acids arginine, histidine, and phenylalanine, conjugated to palmitic acid.[1] This lipophilic modification enhances its penetration through the stratum corneum, allowing it to reach the deeper layers of the skin where it exerts its biological effects.[2] Developed as a biomimetic of the proopiomelanocortin (POMC)-derived neuropeptide α-melanocyte-stimulating hormone (α-MSH), this compound is designed to modulate the skin's response to inflammatory triggers.[3][4] Its primary application is in skincare formulations aimed at soothing sensitive and irritated skin by preventing and reversing the signs of neurogenic and immune-induced inflammation.[5]

Mechanism of Action: Targeting the Melanocortin 1 Receptor (MC1-R)

The principal mechanism of action of this compound involves its interaction with the Melanocortin 1 Receptor (MC1-R), a key regulator of skin pigmentation and inflammation.[3][4]

Signaling Pathway of this compound in Inhibiting Inflammation

Caption: this compound competitively inhibits α-MSH binding to MC1-R, downregulating inflammatory cascades.

This compound acts as a competitive antagonist to α-MSH at the MC1-R.[3] By binding to this receptor, it prevents the downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] This inhibitory action helps to dampen the inflammatory response initiated by various stimuli, including UV radiation and chemical irritants.[5]

Furthermore, this compound has been shown to counteract the effects of Substance P, a neuropeptide involved in neurogenic inflammation.[3] Substance P can induce vasodilation and increase vascular permeability, leading to redness and swelling. By mitigating the release of inflammatory mediators triggered by Substance P, this compound helps to reduce these visible signs of irritation.[3]

Quantitative Data on Efficacy

The initial characterization of this compound involved a series of in vitro studies to quantify its anti-inflammatory effects. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Pro-Inflammatory Cytokine Release

| Cell Type | Inflammatory Stimulus | Cytokine Measured | This compound Concentration | % Inhibition | Reference |

| Human Keratinocytes | UVB Radiation | IL-8 | 10⁻⁷ M | -32% | [6] |

| Human Fibroblasts | Interleukin-1 (IL-1) | IL-8 | 10⁻⁷ M | -64% | [6] |

Table 2: Effects on Neurogenic Inflammation Markers

| Experimental Model | Inflammatory Stimulus | Parameter Measured | Effect of this compound | Reference |

| Ex vivo skin explant | Substance P | Vasodilation | Prevention | [4] |

| Ex vivo skin explant | Substance P | Edema | Prevention | [4] |

| Ex vivo skin explant | Substance P | TNF-α production | Inhibition | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound.

In Vitro Cytokine Inhibition Assays

Experimental Workflow for In Vitro Cytokine Inhibition Assay

Caption: Workflow for assessing the in vitro cytokine inhibitory activity of this compound.

-

Cell Culture: Human keratinocytes and fibroblasts are cultured in appropriate media until they reach a suitable confluency for experimentation.

-

Treatment:

-

Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Inflammation is then induced. For keratinocytes, this is typically achieved by exposure to a controlled dose of UVB radiation. For fibroblasts, recombinant IL-1 is added to the culture medium.

-

-

Cytokine Quantification:

-

After a defined incubation period post-stimulation, the cell culture supernatant is collected.

-

The concentration of the target cytokine (e.g., IL-8) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in this compound-treated cells to those in the untreated (control) cells.

Ex Vivo Skin Explant Model for Neurogenic Inflammation

Experimental Workflow for Ex Vivo Skin Explant Model

Caption: Workflow for evaluating the effect of this compound on neurogenic inflammation in an ex vivo skin model.

-

Skin Explant Preparation: Full-thickness human skin explants are obtained from cosmetic surgeries and maintained in a culture medium that preserves their viability and structural integrity.

-

Treatment:

-

A formulation containing this compound is topically applied to the epidermal surface of the skin explants.

-

Neurogenic inflammation is induced by injecting Substance P into the dermal layer of the explant or by adding it to the culture medium.

-

-

Assessment of Inflammatory Markers:

-

Vasodilation: Changes in blood vessel diameter can be assessed using techniques such as laser Doppler flowmetry or by histological examination of stained tissue sections.

-

Edema: The formation of edema (swelling) is evaluated by measuring the thickness of the skin explant or through histological analysis to observe the separation of collagen fibers in the dermis.

-

Cytokine Release: The culture medium is collected, and the levels of pro-inflammatory cytokines, such as TNF-α, are quantified by ELISA.

-

Conclusion

The initial characterization of this compound has established its role as a potent anti-inflammatory agent with a well-defined mechanism of action centered on the modulation of the MC1-R signaling pathway. The quantitative data from in vitro and ex vivo studies demonstrate its efficacy in reducing the release of key pro-inflammatory cytokines and mitigating the visible signs of neurogenic inflammation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising peptide for applications in dermatology and cosmetic science. Further research, including comprehensive dose-response studies and clinical trials, will be crucial in fully elucidating its therapeutic potential.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP2732806A1 - Cosmetic composition for increasing hyaluronic acid synthesis in skin and its use for repairing wrinkles - Google Patents [patents.google.com]

- 3. Enhancing the Efficacy of Melanocortin 1 Receptor-Targeted Radiotherapy by Pharmacologically Upregulating the Receptor in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KR20100031862A - Novel palmitoyltripeptide and anti-wrinkle cosmetic composition containing it - Google Patents [patents.google.com]

- 5. specialchem.com [specialchem.com]

- 6. resources.novusbio.com [resources.novusbio.com]

Methodological & Application

Application Notes and Protocols for Liquid-Phase Synthesis and Purification of Palmitoyl Tripeptide-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) Tripeptide-8 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-inflammatory and soothing properties. It is composed of a tripeptide with the amino acid sequence Arginine-Histidine-Phenylalanine, which is N-terminally acylated with palmitic acid. This lipophilic modification enhances its skin penetration and bioavailability.[1] Palmitoyl Tripeptide-8 is known to modulate the skin's response to external stressors by interacting with the melanocortin 1 receptor (MC1-R), thereby reducing the release of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][3] This mechanism of action makes it a valuable ingredient in formulations aimed at sensitive and reactive skin, where it helps to alleviate redness, irritation, and discomfort.

These application notes provide a detailed protocol for the liquid-phase synthesis and subsequent purification of this compound, intended for research and development purposes.

Liquid-Phase Synthesis of this compound

Liquid-phase peptide synthesis (LPPS) offers a scalable and cost-effective alternative to solid-phase synthesis for the production of shorter peptides like this compound.[4] The following protocol is based on established methods for the synthesis of similar palmitoylated peptides, such as Palmitoyl Tripeptide-1.[5]

Experimental Protocol: Liquid-Phase Synthesis

This protocol involves a two-stage process: first, the synthesis of the Tripeptide-8 backbone (Arg-His-Phe), followed by the coupling of palmitic acid.

Materials and Reagents:

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Phe-OH

-

Coupling reagents (e.g., HBTU, HATU, or EDC/HOBt)

-

Bases (e.g., DIPEA, NMM)

-

Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

-

Palmitic acid

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc)

-

Reagents for work-up (e.g., aqueous HCl, aqueous NaHCO3)

Procedure:

-

Synthesis of the Protected Tripeptide (Fmoc-Arg(Pbf)-His(Trt)-Phe-OH):

-

The tripeptide is synthesized sequentially in solution, starting from the C-terminal amino acid (Phenylalanine).

-

Each amino acid coupling step involves the activation of the C-terminal carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent and its subsequent reaction with the N-terminal amine of the growing peptide chain.

-

Following each coupling, the Fmoc protecting group is removed from the N-terminus with a solution of 20% piperidine in DMF to allow for the addition of the next amino acid.

-

Appropriate side-chain protecting groups (Pbf for Arginine, Trt for Histidine) are used to prevent side reactions.

-

-

N-terminal Palmitoylation:

-

Once the protected tripeptide is synthesized and the final N-terminal Fmoc group is removed, palmitic acid is coupled to the free amine of the N-terminal Arginine.

-

Palmitic acid is activated using a suitable coupling reagent (e.g., EDC/HOBt) in a solvent like DMF.

-

The activated palmitic acid is then reacted with the tripeptide, with a base such as DIPEA added to facilitate the reaction.

-

The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Deprotection and Isolation:

-

Following palmitoylation, the side-chain protecting groups (Pbf and Trt) are removed by treatment with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

-

The crude this compound is then precipitated from the cleavage mixture using cold diethyl ether.

-

The precipitate is collected by centrifugation or filtration, washed with cold ether, and dried under vacuum.

-

Quantitative Data Summary

| Parameter | Value/Range | Reference/Comment |

| Purity (Crude) | Variable | Dependent on reaction efficiency and work-up. |

| Purity (Purified) | ≥98% | Typical purity achieved after HPLC.[6] |

| Yield (Overall) | 85-95% | Based on analogous synthesis of Palmitoyl Tripeptide-1.[5] |

Purification of this compound

Due to the hydrophobicity imparted by the palmitoyl chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for the purification of this compound.

Experimental Protocol: RP-HPLC Purification

Materials and Equipment:

-

Preparative RP-HPLC system with a UV detector

-

C18 or C8 reversed-phase column (preparative scale)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

-

Crude this compound

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, or DMSO if necessary. The sample should be fully dissolved and filtered before injection.

-

-

HPLC Method Development (Analytical Scale):

-

It is recommended to first optimize the separation on an analytical C18 or C8 column.

-

A typical starting gradient could be 5-95% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at a wavelength of 220 nm.

-

Adjust the gradient to achieve good separation of the main product peak from impurities. Due to the hydrophobicity of the lipopeptide, a shallower gradient and a higher final concentration of acetonitrile may be required for effective elution.

-

-

Preparative HPLC:

-

Scale up the optimized analytical method to a preparative column with the same stationary phase.

-

Adjust the flow rate according to the column diameter.

-

Inject the prepared crude sample onto the column.

-

Collect fractions corresponding to the main product peak.

-

-

Fraction Analysis and Lyophilization:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the fractions containing the pure this compound.

-

Remove the acetonitrile from the pooled fractions by rotary evaporation.

-

Freeze-dry the remaining aqueous solution to obtain the purified this compound as a white, fluffy powder.

-

Quantitative Data Summary: Purification Parameters

| Parameter | Recommended Conditions |

| Column | Preparative C18 or C8, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Optimized based on analytical run; may require a final concentration of up to 100% B. |

| Flow Rate | Scaled up from analytical; dependent on column dimensions. |

| Detection | UV at 220 nm |

| Purity Achieved | ≥98% |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in skin cells.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. agilent.com [agilent.com]

- 2. Synthesis of Lipopeptides by CLipPA Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. CN108218956A - A kind of liquid-phase synthesis process of palmityl tripeptides -1 - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Palmitoyl Tripeptide-8 in Cell Culture Supernatants using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Palmitoyl (B13399708) Tripeptide-8 in cell culture supernatants. Palmitoyl Tripeptide-8 is a synthetic lipopeptide with significant interest in cosmetics and dermatology for its anti-inflammatory and soothing properties.[1][2] This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to accurately measure the concentration of this peptide in in vitro cell culture models. The method utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase liquid chromatography and detection by multiple reaction monitoring (MRM) mass spectrometry.

Introduction

This compound is a lipopeptide that combines the fatty acid palmitic acid with a tripeptide sequence. This modification enhances its bioavailability and skin penetration.[3] In skincare, it is known to modulate inflammatory responses, making it a valuable ingredient in products for sensitive or irritated skin.[1][2] The mechanism of action is believed to involve the interaction with the melanocortin 1 receptor (MC1-R), which in turn can reduce the release of pro-inflammatory cytokines.[1]

The ability to accurately quantify this compound in cell culture supernatants is crucial for a variety of research applications, including:

-

Pharmacokinetic studies: Determining the stability and degradation of the peptide in the presence of cells and secreted enzymes.

-

Mechanism of action studies: Correlating the peptide concentration with cellular responses and signaling pathway modulation.

-

Formulation development: Assessing the delivery and availability of the peptide in different cell culture-based models.

This application note provides a detailed protocol for a selective and sensitive LC-MS/MS method to address these research needs.

Signaling Pathway of this compound

This compound is understood to exert its anti-inflammatory effects by modulating cellular signaling pathways involved in inflammation. A key target is the melanocortin 1 receptor (MC1-R). By binding to this receptor, this compound can interfere with the downstream signaling cascade that leads to the production of inflammatory mediators.

This compound Signaling Pathway

Experimental Workflow

The overall experimental workflow for the quantification of this compound from cell culture supernatants is depicted below.

LC-MS/MS Experimental Workflow

Experimental Protocols

Materials and Reagents

-

This compound standard (purity >95%)

-

Stable isotope-labeled this compound (Internal Standard, IS) or a structurally similar palmitoylated peptide

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-buffered saline (PBS)

Equipment

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis, Waters Xevo TQ-S)

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Microcentrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Autosampler vials

Sample Preparation

-

Cell Culture Supernatant Collection:

-

Culture cells to the desired confluence and treat with this compound at various concentrations and time points.

-

Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove cells and debris.

-

Transfer the clarified supernatant to a new microcentrifuge tube. Samples can be stored at -80°C if not analyzed immediately.

-

-

Internal Standard Spiking:

-

To 100 µL of cell culture supernatant, add a fixed amount of internal standard (e.g., 10 µL of a 100 ng/mL stable isotope-labeled this compound solution).

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The molecular weight of this compound (C37H61N9O4) is 695.94 g/mol .[1] The precursor ion will be the protonated molecule [M+H]+ at m/z 696.9. The product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Due to the palmitoyl group, fragmentation can occur on the peptide backbone.

Procedure for MRM Transition Determination:

-

Prepare a 1 µg/mL solution of this compound in 50:50 ACN:Water with 0.1% FA.

-

Infuse the solution directly into the mass spectrometer.

-

Perform a Q1 scan to confirm the precursor ion at m/z 696.9.

-

Perform a product ion scan of the precursor ion m/z 696.9 to identify the most abundant and stable fragment ions.

-

Select at least two intense and specific product ions for the MRM method (one for quantification and one for qualification).

-

Optimize the collision energy for each transition to maximize the signal intensity.

Predicted and Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 696.9 | To be determined | To be determined | To be optimized |

| Internal Standard (IS) | Dependent on IS | To be determined | To be determined | To be optimized |

Data Presentation

Calibration Curve

A calibration curve should be prepared in the same cell culture medium as the samples to account for matrix effects.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

Method Validation Parameters

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.99 | Example Value |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | Example Value |

| Accuracy (% Bias) | Within ±15% | Example Value |

| Precision (%RSD) | < 15% | Example Value |

| Matrix Effect | 85-115% | Example Value |

| Recovery | Consistent and reproducible | Example Value |

Conclusion

This application note provides a detailed and comprehensive LC-MS/MS method for the reliable quantification of this compound in cell culture supernatants. The described protocol, from sample preparation to data analysis, offers a robust framework for researchers in various fields to accurately measure this bioactive peptide. The method's sensitivity and specificity make it a valuable tool for advancing the understanding of this compound's biological activity and for its application in dermatological and cosmetic research.

References

Developing a Topical Formulation with Palmitoyl Tripeptide-8 for In-Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and in-vivo evaluation of a topical formulation containing Palmitoyl Tripeptide-8 (B12368591). These guidelines are intended to assist researchers in harnessing the anti-inflammatory and soothing properties of this biomimetic peptide for preclinical studies.

Introduction to Palmitoyl Tripeptide-8